REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([CH3:21])[C:13]([N:18]=[C:19]=[O:20])=[CH:14][CH:15]=[CH:16][CH:17]=1.C(N(CC)CC)C>C(Cl)Cl>[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19](=[O:20])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
10.2 mL
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Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)N=C=O)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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13.8 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
After 1 h the resulting homogeneous solution was concentrated under reduced pressure
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Duration
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1 h
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Type
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DISSOLUTION
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Details
|
dissolved in water (100 ml)
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Type
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FILTRATION
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Details
|
The off-white ppt was filtered
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Type
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ADDITION
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Details
|
10 ml conc. HCl was added
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Type
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CONCENTRATION
|
Details
|
The resulting homogeneous solution was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
recrystallized from EtOAc (800 ml)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC(NC1=CC=C(C=C1)CC(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |